molecular formula C18H33P3 B14259599 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine CAS No. 210287-38-0

2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine

Cat. No.: B14259599
CAS No.: 210287-38-0
M. Wt: 342.4 g/mol
InChI Key: WLQZPSCYNKALDX-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triphosphinines, which are characterized by the presence of three phosphorus atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazines: These compounds share a similar ring structure but contain nitrogen atoms instead of phosphorus.

    Phosphines: Simple phosphine compounds have one phosphorus atom and are often used as ligands in catalysis.

    Phosphine Oxides: These are oxidized derivatives of phosphines and share some reactivity patterns with 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine.

Uniqueness

This compound is unique due to its three phosphorus atoms in a single ring, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and the formation of stable complexes, making it valuable in various applications.

Properties

CAS No.

210287-38-0

Molecular Formula

C18H33P3

Molecular Weight

342.4 g/mol

IUPAC Name

2,4,6-tris(2-methylbutan-2-yl)-1,3,5-triphosphinine

InChI

InChI=1S/C18H33P3/c1-10-16(4,5)13-19-14(17(6,7)11-2)21-15(20-13)18(8,9)12-3/h10-12H2,1-9H3

InChI Key

WLQZPSCYNKALDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=PC(=PC(=P1)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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